molecular formula C28H40Cl2N2O2 B13729190 (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride

Cat. No.: B13729190
M. Wt: 507.5 g/mol
InChI Key: MWAFGTLMPGKRHD-ZXVJYWQYSA-N
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Description

This compound is a chiral small molecule featuring a cyclohexyl group, a substituted piperazine ring (bearing a 2-methoxyphenyl moiety), and a phenylbutan-1-one backbone. Its dihydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications. Structurally, it shares key pharmacophoric elements with antipsychotic and serotonin receptor modulators, such as the piperazine core and aryl substituents, which are known to influence receptor binding affinity and selectivity .

Properties

Molecular Formula

C28H40Cl2N2O2

Molecular Weight

507.5 g/mol

IUPAC Name

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride

InChI

InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H/t28-;;/m0../s1

InChI Key

MWAFGTLMPGKRHD-ZXVJYWQYSA-N

Isomeric SMILES

C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl

Origin of Product

United States

Preparation Methods

Overview of Chemical Structure and Challenges in Synthesis

The compound’s structure includes:

  • A chiral center at the 2-position of the butanone chain (S-configuration)
  • A cyclohexyl ketone moiety
  • A 4-substituted piperazine ring bearing a 2-methoxyphenyl substituent

The synthesis challenges include:

  • Achieving high stereoselectivity at the chiral center
  • Efficient coupling of the piperazine moiety with the ketone backbone
  • Managing functional group compatibility during multi-step synthesis

Preparation Methods

General Synthetic Strategy

The synthetic approach to (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one generally involves:

  • Construction of the chiral butanone backbone
  • Introduction of the cyclohexyl ketone group
  • Coupling with the 4-(2-methoxyphenyl)piperazine substituent
  • Formation of the dihydrochloride salt for stability and pharmaceutical formulation

Key Synthetic Steps and Catalytic Systems

Allylic Substitution via SN2′ Reaction

One reported method involves regio- and stereoselective SN2′ substitution of an allylic picolinate intermediate with arylmagnesium bromide reagents catalyzed by copper complexes. The process includes:

  • Preparation of an allylic picolinate ester with a secondary γ,γ-disubstituted allylic alcohol precursor
  • Reduction of chiral propargylic alcohols to corresponding allylic iodides
  • Pd-catalyzed coupling with methylzinc iodide to introduce methyl groups
  • Pd/Cu-catalyzed allylic substitution with phenylmagnesium bromide to install the aromatic substituent with high anti SN2′ selectivity (up to 99%)
  • Ozonolysis and subsequent addition of cyclohexylmagnesium bromide to form the cyclohexyl ketone moiety
  • Reductive amination with the piperazine derivative to complete the synthesis of LY-426965

This method offers high stereochemical control and regioselectivity, critical for the biological activity of the compound.

Purification and Salt Formation

The final compound is often isolated as a dihydrochloride salt to improve solubility and stability. Purification techniques include:

  • Chromatographic separation (flash chromatography on silica gel with gradient elution)
  • Crystallization from suitable solvents to obtain pure dihydrochloride crystals
  • Racemate resolution via diastereomeric salt formation with tartaric acid derivatives in some analog syntheses

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Reagents/Catalysts Outcome/Notes References
Allylic substitution (SN2′) Regio- and stereoselective SN2′ substitution Allylic picolinate, PhMgBr, Cu(acac)2, Pd High anti SN2′ selectivity (99%)
Methyl introduction Pd-catalyzed coupling with MeZnI Pd catalyst, MeZnI Installation of methyl substituent
Ketone formation Ozonolysis followed by Grignard addition O3, c-Hex-MgBr Formation of cyclohexyl ketone moiety
Reductive amination Reductive amination with piperazine derivative Piperazine derivative, reducing agent Final coupling to form target compound
Carbonyl incorporation Pd-catalyzed aminocarbonylation (conceptual) Pd(OAc)2, PPh3, CO, amines Efficient carbonylation under mild conditions
Alkylation catalysis Palladacycle-catalyzed C- or N-alkylation Palladacycle catalysts, alcohols Chemoselective functionalization
Purification and salt formation Flash chromatography, crystallization, salt formation Silica gel, solvents, tartaric acid esters Pure dihydrochloride salt for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Key Substituents Piperazine Position Salt Form Therapeutic Target (Inferred)
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride (Target) C₂₈H₃₈Cl₂N₂O₂ 2-Methoxyphenyl, cyclohexyl, phenylbutanone 1-position Dihydrochloride Serotonin/Dopamine receptors
Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one C₂₂H₂₆N₆O Phenylpiperazine, triazolopyridinone 1-position None Kinase or GPCR modulation
Imp. C(BP) Dihydrochloride: 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one C₂₂H₂₄Cl₂N₆O 4-Chlorophenylpiperazine, triazolopyridinone 1-position Dihydrochloride Antipsychotic candidates
2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one, hydrochloride C₂₆H₃₁ClN₂O₄ 3,4-Dimethoxyphenyl, cycloheptatrienone, hydroxyethyl 1-position Hydrochloride Cardiovascular or CNS targets

Key Observations:

Piperazine Core : All compounds retain the piperazine moiety, a common feature in CNS-active drugs due to its ability to engage with neurotransmitter receptors .

Substituent Variability: The target compound’s 2-methoxyphenyl group may confer selectivity for serotonin receptors (e.g., 5-HT₁A) over dopamine D₂ receptors, unlike Imp. C(BP)’s 4-chlorophenyl group, which is associated with stronger D₂ antagonism .

Salt Forms: Dihydrochloride/hydrochloride salts (target and Imp. C(BP)) improve solubility, critical for bioavailability, while non-salt forms (Imp. B(BP)) may require prodrug strategies .

Research Findings and Mechanistic Insights

Structural Similarity vs. Dissimilarity: The target compound shares >70% structural similarity with Imp. C(BP) (based on piperazine and aryl group alignment), suggesting overlapping receptor targets. However, the 2-methoxy vs. 4-chloro substituent divergence likely shifts receptor affinity profiles . Virtual screening methods (e.g., Tanimoto coefficient) highlight that minor substituent changes (e.g., methoxy to chloro) can drastically alter biological activity despite high structural similarity .

Receptor Binding Hypotheses :

  • The 2-methoxyphenyl group in the target compound may enhance 5-HT₁A partial agonism, as seen in analogous compounds like buspirone, whereas the 4-chlorophenyl in Imp. C(BP) aligns with D₂ antagonism in risperidone-like agents .

Biological Activity

The compound (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one; dihydrochloride (CAS No. 228418-82-4) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of central nervous system disorders. Its unique structural features, including a cyclohexyl group, a piperazine moiety, and a methoxyphenyl substituent, suggest that it may interact with various neurotransmitter systems, potentially influencing conditions like anxiety and depression.

Chemical Structure and Properties

PropertyValue
Molecular Formula C28H40Cl2N2O2
Molecular Weight 507.5 g/mol
IUPAC Name (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one; dihydrochloride
InChI Key MWAFGTLMPGKRHD-ZXVJYWQYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it may act as a selective antagonist at serotonin receptors, particularly the serotonin 1A receptor, which plays a crucial role in mood regulation and anxiety responses. By blocking these receptors, the compound could potentially modulate serotonin signaling pathways, leading to therapeutic effects in mood disorders .

Pharmacological Profile

Studies have shown that compounds similar to (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one exhibit various pharmacological effects:

  • Serotonin Receptor Modulation : The compound is believed to influence serotonin signaling, which is critical for mood stabilization and anxiety reduction.
  • Dopamine Receptor Interaction : Similar piperazine derivatives have also shown activity against dopamine receptors, suggesting potential applications in treating disorders like schizophrenia .
  • Neuroprotective Effects : Some studies indicate that such compounds may offer neuroprotective benefits, potentially safeguarding neurons from damage associated with neurodegenerative diseases .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • A study involving a piperazine derivative demonstrated significant anxiolytic effects in animal models, suggesting that similar mechanisms may be applicable to (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl precursors.
  • Substitution Reactions : The introduction of the methoxyphenyl group can occur via nucleophilic substitution methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one dihydrochloride, and how can purity be ensured?

  • Methodology : The synthesis of structurally similar piperazine derivatives (e.g., dihydrochloride salts) often involves multi-step reactions, including nucleophilic substitution, coupling reactions, and salt formation. For example, dihydrochloride salts are typically prepared by treating the free base with HCl in a solvent like methanol or ethanol under reflux . Purity is validated via techniques such as high-performance liquid chromatography (HPLC) with mobile phases adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate buffers . Elemental analysis (e.g., C, H, N content) and mass spectrometry (MS) are critical for confirming molecular integrity .

Q. How can the stereochemical configuration at the (2S) position be confirmed experimentally?

  • Methodology : Chiral resolution and confirmation require polarimetry to measure specific optical rotation (e.g., [α]²⁵D values) and chiral HPLC. For example, compounds with (S)-configuration often exhibit positive optical rotation, as seen in analogous dihydrochloride salts with [α]²⁵D values ranging from +60.6° to +64.5° in methanol . Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY or ROESY, can also provide spatial correlations to confirm stereochemistry .

Q. What are the key physicochemical properties influencing solubility and stability in preclinical studies?

  • Methodology : The dihydrochloride salt form enhances aqueous solubility compared to the free base, as chloride ions improve ionic dissociation. Stability studies under varying temperatures and pH (e.g., 4–8) are essential, with degradation monitored via UV-Vis spectroscopy or LC-MS. For instance, organic degradation in aqueous matrices is accelerated at higher temperatures, necessitating storage at 4°C .

Q. Which receptor targets are associated with the 2-methoxyphenyl-piperazine moiety in this compound?

  • Methodology : Piperazine derivatives often target serotonin (5-HT₁A/₂A), dopamine (D₂/D₃), or adrenergic receptors. Radioligand binding assays using tritiated or fluorescent probes (e.g., [³H]-WAY-100635 for 5-HT₁A) can quantify affinity (Ki values). Structural analogs with methoxyphenyl groups have shown nanomolar affinity for 5-HT receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro models?

  • Methodology : Contradictions may arise from assay variability (e.g., cell line differences, receptor density). Normalize data using reference agonists/antagonists (e.g., ketanserin for 5-HT₂A) and validate via orthogonal assays (e.g., functional cAMP vs. calcium flux assays). Statistical meta-analysis of IC₅₀/Ki values across studies can identify outliers .

Q. What strategies are effective for optimizing in vivo pharmacokinetics, particularly blood-brain barrier (BBB) penetration?

  • Methodology : LogP (2.5–3.5) and polar surface area (<90 Ų) are predictive of BBB permeability. Structural modifications, such as introducing lipophilic cyclohexyl groups or reducing hydrogen bond donors, can enhance brain uptake. In vivo microdialysis in rodent models quantifies cerebrospinal fluid (CSF) concentrations .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodology : Systematic substitution of the 2-methoxyphenyl group (e.g., 3-chloro, 4-fluoro) and piperazine N-alkylation can modulate receptor selectivity. For example, replacing 2-methoxy with 3-hydroxyphenyl increased D₂ affinity in analogs . Computational docking (e.g., AutoDock Vina) against receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z) identifies critical binding interactions.

Q. What advanced analytical techniques are recommended for characterizing degradation products under stressed conditions?

  • Methodology : Forced degradation (acid/base hydrolysis, oxidation, photolysis) followed by LC-QTOF-MS/MS identifies major degradants. High-resolution MS and ¹³C-NMR elucidate fragmentation pathways and structural changes. For example, oxidation of the methoxy group to a quinone is a common degradation route .

Q. How do researchers address batch-to-batch variability in chiral purity during scale-up synthesis?

  • Methodology : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction progression. Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC ensure enantiomeric excess (ee) >99% .

Key Research Challenges

  • Chiral Resolution : Maintaining enantiomeric purity during scale-up requires stringent control of reaction conditions and catalysts .
  • Receptor Polypharmacology : The compound’s affinity for multiple receptors complicates mechanistic studies; use siRNA knockdown models to isolate targets .
  • Stability in Biological Matrices : Degradation in plasma (e.g., esterase hydrolysis) necessitates prodrug strategies or formulation with stabilizers .

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